N-(2-bromophenyl)-4-nitrobenzamide, with the chemical formula CHBrNO and a molecular weight of 321.13 g/mol, is an organic compound notable for its unique structural features, including a bromine atom and a nitro group positioned on the phenyl rings. This compound is classified as an aromatic amide, which plays a significant role in various chemical reactions and biological applications. The specific arrangement of substituents contributes to its distinct chemical reactivity and potential applications in medicinal chemistry and material science .
The synthesis of N-(2-bromophenyl)-4-nitrobenzamide typically involves the reaction of 2-bromoaniline with 4-nitrobenzoyl chloride. This reaction is facilitated by a base such as pyridine or triethylamine and is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product. The reaction can be summarized as follows:
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance yield and purity, with purification techniques such as recrystallization and chromatography applied to obtain high-purity N-(2-bromophenyl)-4-nitrobenzamide .
N-(2-bromophenyl)-4-nitrobenzamide can undergo several types of chemical reactions:
The mechanism of action for N-(2-bromophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group are critical for binding, which may lead to inhibition or modulation of target activity. Additionally, metabolic transformations may produce active metabolites that contribute to the compound's biological effects .
N-(2-bromophenyl)-4-nitrobenzamide exhibits characteristics typical of aromatic amides, including stability under various conditions but reactivity towards nucleophiles due to the electrophilic nature of the nitro group and the halogen substituent .
N-(2-bromophenyl)-4-nitrobenzamide has diverse applications in scientific research:
This compound's unique structure and reactivity make it a valuable subject for ongoing research in both academic and industrial contexts.
Anthranilamide derivatives demonstrate targeted inhibitory effects on pivotal serine proteases within the coagulation cascade, particularly Factor Xa (fXa). Factor Xa occupies a central position, catalyzing the conversion of prothrombin to thrombin—the ultimate effector enzyme in clot formation. Research indicates that anthranilamide-based compounds achieve high-affinity binding to the active S1 and S4 sites of fXa through strategic molecular features:
In vitro evaluations of anthranilamide derivatives reveal potent fXa inhibition. For example, compound 9b (an anthranilamide analog) exhibits an IC₅₀ value of 23 nM against human fXa alongside >1,700-fold selectivity over thrombin (IC₅₀ = 40 µM). This potency translates into pronounced in vitro anticoagulant activity, as evidenced by a prothrombin time (PT) prolongation value (2 × PT) of 8.7 µM [2]. Such specificity disrupts thrombin generation upstream, offering a favorable safety profile by preserving basal hemostatic function.
Table 1: Key Anthranilamide Derivatives in Factor Xa Inhibition
Compound | fXa IC₅₀ (nM) | Thrombin Selectivity (IC₅₀ Ratio) | Anticoagulant Activity (2 × PT, µM) |
---|---|---|---|
9b | 23 | >1,739 (Thrombin IC₅₀ = 40 µM) | 8.7 |
Hit 3780 | 42 | >1,000 | 12.5 |
Hit 319 | 68 | >800 | 15.1 |
The structural evolution of bromophenyl-nitrobenzamide analogues reflects iterative advances in rational drug design methodologies. Early analogues prioritized electrophilic group incorporation (e.g., nitro, bromo) to enhance binding affinity and metabolic stability. The discovery of N-(2-bromophenyl)-4-nitrobenzamide emerged from systematic structure-activity relationship (SAR) studies investigating:
Computational techniques accelerated this development. Fragment-based drug design (FBDD) and structure-based pharmacophore (SBP) models identified N-(2-bromophenyl)-4-nitrobenzamide as a virtual screening hit with optimal steric and electronic parameters for fXa engagement. Subsequent optimization yielded derivatives with sub-100 nM affinities, validated via in vitro enzymatic assays [2]. Notably, the scaffold’s versatility enabled divergent applications—early analogues demonstrated allosteric modulation of serotonin (5-HT₃) receptors, underscoring their adaptability to distinct target classes [6].
While selective fXa inhibitors (e.g., rivaroxaban) are clinically established, dual inhibitors targeting both fXa and thrombin offer broader suppression of thrombotic pathways. This strategy addresses key limitations of single-target agents:
Dual inhibitors like EP217609 (incorporating a fondaparinux-analog and a thrombin-inhibiting N-(2-bromophenyl)benzamide) demonstrate synergistic effects:
Table 2: Mechanisms of Anticoagulant Agents Targeting Factor Xa and Thrombin
Agent Type | Mechanism | Limitation | Advantage of Dual Targeting |
---|---|---|---|
Fondaparinux (AT-dependent) | Selective fXa inhibition | Weak against prothrombinase-bound fXa | Inhibits free/prothrombinase fXa + thrombin |
Rivaroxaban (Direct) | Competitive fXa inhibition | No effect on existing thrombin | Neutralizes both new and extant thrombin |
EP217609 (Dual) | fXa inhibition + direct thrombin blockade | Requires biotin tag for neutralization | Prevents thrombin rebound |
The anthranilamide scaffold—particularly bromophenyl-nitrobenzamide variants—provides a chemical template amenable to engineering dual inhibitors. Molecular simulations confirm minimal steric clash between fXa and thrombin inhibitor domains within hybrid molecules, enabling orthogonal pharmacophore integration [7]. This design paradigm represents a frontier in next-generation anticoagulant development.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1